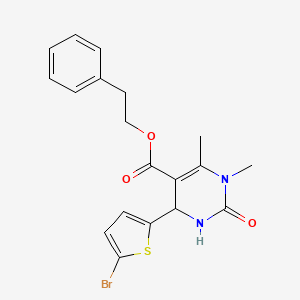

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with structural modifications that distinguish it from classical Biginelli reaction products . DHPMs are renowned for their pharmacological versatility, including antimicrobial, antiviral, and anticancer activities. This compound features a 5-bromothiophen-2-yl substituent at the C4 position, a 2-phenylethyl ester group at C5, and methyl groups at N1 and C4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 5-bromothiophene-2-carboxylic acid with 2-phenylethylamine to form the corresponding amide. This intermediate is then cyclized with urea under acidic conditions to yield the tetrahydropyrimidine ring. The final esterification step involves the reaction of the carboxylic acid group with phenylethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

Substitution: The bromine atom in the thiophene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Azides or thiocyanates.

Scientific Research Applications

Structural Characteristics

The compound consists of:

- Tetrahydropyrimidine Ring : Contributes to the compound's reactivity and biological activity.

- Bromothiophene Moiety : Enhances electronic properties and potential interactions with biological systems.

- Phenylethyl Ester Group : Provides solubility and modulates the compound's pharmacokinetics.

Medicinal Chemistry

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential as a bioactive compound. Research indicates that it may exhibit:

- Antimicrobial Properties : Studies have shown that derivatives of tetrahydropyrimidines can inhibit bacterial growth and may serve as lead compounds for antibiotic development .

- Anticancer Activity : The compound has been explored for its ability to induce apoptosis in cancer cells through specific molecular interactions .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:

- Multi-step Reactions : Including condensation and cyclization processes that yield various derivatives with enhanced biological activities .

- Reactivity Profiles : The presence of the bromine atom allows for substitution reactions with nucleophiles, broadening the scope of synthetic applications .

Material Science

Research has indicated potential applications in developing advanced materials:

- Electronic Properties : The unique electronic characteristics imparted by the bromothiophene moiety make this compound suitable for use in organic electronic devices .

- Optical Properties : Its ability to absorb light at specific wavelengths can be harnessed in photonic applications.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a scaffold for developing new antibiotics .

Case Study 2: Anticancer Research

In vitro studies focusing on the cytotoxic effects of this compound on different cancer cell lines revealed that it induces cell cycle arrest and apoptosis. The mechanism was linked to its ability to interact with specific enzymes involved in cell proliferation .

Case Study 3: Synthesis of Complex Molecules

The compound has been successfully employed in synthesizing novel derivatives through a series of condensation reactions followed by cyclization. This approach has led to the discovery of new compounds with improved biological activities and lower toxicity profiles compared to existing drugs .

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromothiophene moiety can interact with electron-rich sites in enzymes or receptors, while the tetrahydropyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Key structural variations among DHPM derivatives influence solubility, stability, and bioactivity. Below is a comparative analysis:

Key Observations :

- The 5-bromothiophen-2-yl group in the target compound provides a unique combination of steric bulk and electron-withdrawing character, which may influence π-π stacking and hydrophobic interactions in biological systems compared to phenyl or furan-based substituents .

- Methyl groups at N1 and C6 reduce conformational flexibility, possibly stabilizing the boat-like puckering observed in DHPM crystal structures .

Crystallographic and Conformational Analysis

Single-crystal X-ray studies of related DHPMs reveal:

- Tetrahydropyrimidine Ring Puckering : The central ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the plane in ethyl 7-methyl-3-oxo-5-phenyl derivatives .

- Substituent Effects on Packing: The 5-bromothiophene group may induce stronger halogen bonding (C–Br⋯O/N) compared to fluorophenyl or methoxy groups, altering crystal packing . 2-Phenylethyl ester vs.

Biological Activity

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its anti-cancer effects, antimicrobial activities, and other pharmacological applications.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyrimidine core substituted with a phenethyl group and a bromothiophene moiety. The presence of these functional groups is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅BrN₂O₃S |

| Molecular Weight | 365.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that specific derivatives had an IC50 value in the low micromolar range against hepatocellular carcinoma cells, suggesting that the target compound may also possess similar properties due to structural similarities .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against a range of bacterial and fungal strains. Preliminary results indicate that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Studies

- Antitumor Efficacy : A derivative of tetrahydropyrimidine was tested on various cancer cell lines, showing IC50 values ranging from 1 to 10 μM. This suggests that modifications to the structure could enhance potency against specific cancer types.

- Antimicrobial Screening : In a study evaluating antimicrobial efficacy, the compound was found to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 μg/mL and 64 μg/mL respectively .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Cell Cycle Arrest : Some studies indicate that tetrahydropyrimidines can induce cell cycle arrest at the G0/G1 phase.

- Apoptosis Induction : Evidence suggests that these compounds may promote apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. Basic: What synthetic strategies are commonly employed for preparing this tetrahydropyrimidine derivative?

Answer:

The synthesis involves multi-step reactions, typically starting with a Biginelli-like condensation, cyclization, and subsequent functionalization. Key steps include:

- Condensation : Reaction of aldehydes (e.g., substituted benzaldehydes) with urea/thiourea and β-ketoesters under acidic conditions to form the tetrahydropyrimidine core .

- Functionalization : Bromination at the thiophene moiety (e.g., using NBS or Br₂) and esterification with 2-phenylethanol .

- Optimization : Solvent choice (acetonitrile or DMF) and catalysts (e.g., sodium hydrogen sulfate) improve yields (34–77%) . Temperature control (<100°C) prevents intermediate decomposition .

Q. Basic: How is the structural identity of this compound validated?

Answer:

- Spectroscopy : ¹H NMR (e.g., δ 2.27 ppm for methyl groups, aromatic proton splitting patterns) and ¹³C NMR confirm substituent positions .

- X-ray crystallography : Monoclinic/triclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (a = 12.68 Å, b = 7.31 Å) validate stereochemistry .

- Mass spectrometry : High-resolution MS matches the molecular formula (e.g., C₁₆H₁₄F₆N₂O₃, M = 396.29) .

Q. Advanced: What strategies address regioselectivity challenges during cyclization?

Answer:

- Catalyst selection : Potassium carbonate promotes selective substitution at the thiophene’s 5-position over 3-position .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring 1,4-addition over side reactions .

- Monitoring : TLC/HPLC tracks reaction progress, with Rf values adjusted using ethyl acetate/hexane (3:7) .

Q. Advanced: How can conflicting reaction yields (e.g., 34% vs. 77%) be resolved?

Answer:

- Purity of reagents : Use freshly distilled aldehydes to avoid oxidation byproducts .

- Workup optimization : Silica gel chromatography removes unreacted intermediates, improving isolated yields .

- Replication : Standardize solvent drying (e.g., molecular sieves in acetonitrile) and inert atmospheres to replicate high-yield protocols .

Q. Basic: What biological activities are associated with this compound class?

Answer:

- Kinase inhibition : The tetrahydropyrimidine core interacts with ATP-binding pockets, showing potential in cancer research .

- Antibacterial effects : Substituents like bromothiophene enhance activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

- Metabolic modulation : Pyrimidine derivatives interfere with nucleotide biosynthesis pathways .

Q. Advanced: What challenges arise in crystallizing this compound for structural studies?

Answer:

- Solvent selection : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals .

- Polymorphism : Multiple crystal forms may require seeding or temperature gradients to isolate the desired phase .

- Purity thresholds : >95% purity (HPLC) minimizes lattice defects .

Q. Data Contradiction: How to interpret discrepancies in NMR spectral data?

Answer:

- Solvent artifacts : DMSO-d₆ induces shifts in NH protons (δ 9–10 ppm); compare with CDCl₃ data .

- Dynamic effects : Rotamers or tautomers (e.g., keto-enol) cause splitting; variable-temperature NMR clarifies exchange processes .

- Diastereomer resolution : Chiral HPLC separates enantiomers if asymmetric centers are present .

Q. Advanced: How do substituents influence the compound’s bioactivity?

Answer:

Properties

Molecular Formula |

C19H19BrN2O3S |

|---|---|

Molecular Weight |

435.3 g/mol |

IUPAC Name |

2-phenylethyl 6-(5-bromothiophen-2-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H19BrN2O3S/c1-12-16(18(23)25-11-10-13-6-4-3-5-7-13)17(21-19(24)22(12)2)14-8-9-15(20)26-14/h3-9,17H,10-11H2,1-2H3,(H,21,24) |

InChI Key |

JPXOMGQGEYJYOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=C(S2)Br)C(=O)OCCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.